molecular formula C8H18ClNO B6192339 1-[(cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride CAS No. 2648961-90-2

1-[(cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride

Cat. No.: B6192339
CAS No.: 2648961-90-2
M. Wt: 179.7
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Description

1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a cyclopropylmethyl group attached to an amino alcohol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-methylpropan-2-ol under controlled conditions. The process can be summarized as follows:

    Starting Materials: Cyclopropylmethylamine and 2-methylpropan-2-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.

    Procedure: The reactants are mixed and heated under reflux conditions to ensure complete reaction. The product is then isolated by evaporation of the solvent and recrystallization from an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[(cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 1-[(Cyclopropylmethyl)amino]ethan-1-ol hydrochloride
  • 1-Cyclopropylethylamine hydrochloride

Comparison: 1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2648961-90-2

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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